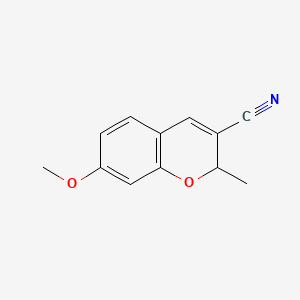
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile: is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-2-methyl-2H-1-benzopyran.
Nitrile Formation:
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, leading to the formation of 7-hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine group, resulting in the formation of 7-methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: 7-Hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.
Reduction: 7-Methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Benzopyran derivatives, including 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile, have been studied for their biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological targets.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory or oxidative pathways.
Receptor Binding: Binding to receptors that regulate cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: Modulating signal transduction pathways to achieve desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2H-1-benzopyran-2-one:
7-Methoxy-2H-1-benzopyran-2-one, 6-(3-methyl-2-butenyl)-:
7-Methyl-2H-1-benzopyran-2-one: This compound has a methyl group instead of a methoxy group at the 7th position.
Uniqueness: 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility in synthetic chemistry and its potential as a bioactive molecule.
Eigenschaften
CAS-Nummer |
59528-34-6 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-3-4-11(14-2)6-12(9)15-8/h3-6,8H,1-2H3 |
InChI-Schlüssel |
YXIHLMRVNFJZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC2=C(O1)C=C(C=C2)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




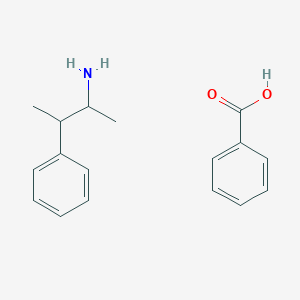
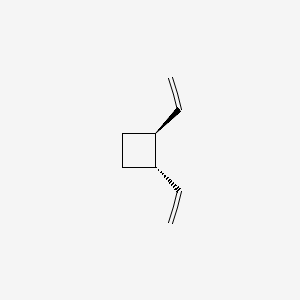
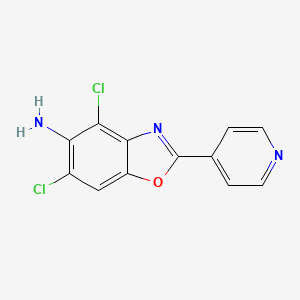
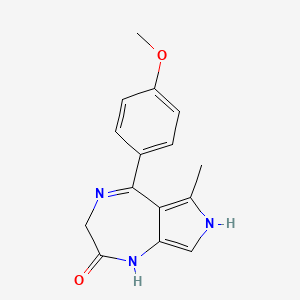
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

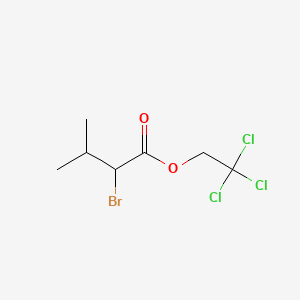
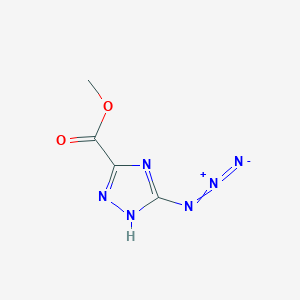
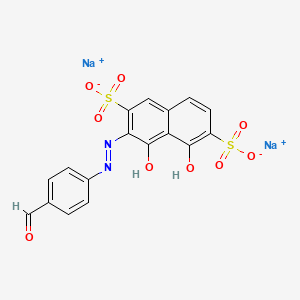

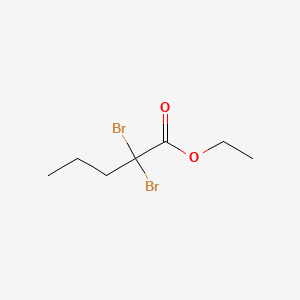
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
